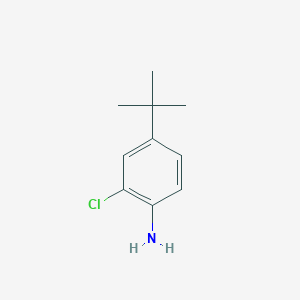

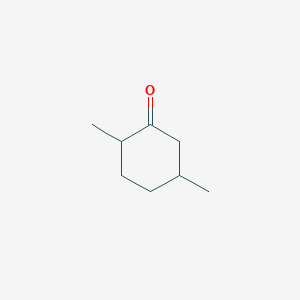

![molecular formula C7H13N B1332162 8-Azabicyclo[5.1.0]octane CAS No. 286-44-2](/img/structure/B1332162.png)

8-Azabicyclo[5.1.0]octane

Vue d'ensemble

Description

8-Azabicyclo[5.1.0]octane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

Le squelette 8-azabicyclo[3.2.1]octane est le noyau central de la famille des alcaloïdes tropaniques . Ces alcaloïdes présentent un large éventail d'activités biologiques intéressantes . Par conséquent, la recherche axée sur la préparation de cette structure de base de manière stéréosélective a suscité l'intérêt de nombreux groupes de recherche dans le monde .

Découverte de médicaments

Les 2-azabicyclo[3.2.1]octanes, qui sont des hétérocycles contenant de l'azote, présentent un potentiel significatif dans le domaine de la découverte de médicaments . Ce noyau a été utilisé comme intermédiaire de synthèse clé dans plusieurs synthèses totales . Leur structure unique peut en faire un squelette difficile à acquérir .

Cycloadditions 1,3-dipolaires asymétriques

Le premier exemple de cycloadditions 1,3-dipolaires asymétriques entre des ylures d'azométhine cycliques dérivés de diazo-imines et de l'acryloylpyrazolidinone utilisant un système binaire complexe de rhodium (II)/acide de Lewis chiral a été rapporté . Les cycloadditions asymétriques ont donné des 8-oxabicyclo[3.2.1]octanes optiquement actifs avec des dias élevées .

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions in this field may include the development of more efficient and selective synthesis methods.

Mécanisme D'action

Target of Action

The primary target of 8-Azabicyclo[51It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets.

Mode of Action

The specific mode of action of 8-Azabicyclo[5.1.0]octane is not well-documented. As a structural analog of tropane alkaloids, it may share similar interactions with its targets. Tropane alkaloids are known for their wide array of interesting biological activities .

Biochemical Pathways

The exact biochemical pathways affected by 8-Azabicyclo[51Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Azabicyclo[51Its molecular weight of 11118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 8-Azabicyclo[51As a structural analog of tropane alkaloids, it may induce similar effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Azabicyclo[51Its predicted melting point of 676° C and boiling point of 170.5° C at 760 mmHg suggest that it may be stable under a wide range of environmental conditions.

Propriétés

IUPAC Name |

8-azabicyclo[5.1.0]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCKZHFJYGXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(N2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337756 | |

| Record name | 8-Azabicyclo[5.1.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286-44-2 | |

| Record name | 8-Azabicyclo[5.1.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 8-aryl-8-azabicyclo[5.1.0]octanes via this specific reaction?

A1: The reaction of aryl azides with cycloalkenes like cycloheptene, mediated by aluminum trichloride, offers a novel pathway to synthesize fused aziridine rings. Traditionally, synthesizing such compounds could be challenging and require multi-step processes. This method provides a more direct approach, potentially opening doors for further research into the chemical properties and potential applications of these 8-Azabicyclo[5.1.0]octane derivatives [].

Q2: The research mentions the formation of an "aziridinium–AlCl3 complex". What is the role of this complex in the reaction mechanism?

A2: The proposed mechanism suggests that the aryl azide first forms a complex with aluminum trichloride. This complex then reacts with the cycloalkene (cycloheptene in this case) to form an aziridinium–AlCl3 complex. This complex is considered a key intermediate in the reaction. It can then undergo further rearrangements and transformations, ultimately leading to the formation of the 8-aryl-8-azabicyclo[5.1.0]octane product []. Understanding the role of this complex is crucial for optimizing reaction conditions and potentially exploring similar reactions with other substrates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.